![molecular formula C40H36O11 B591389 Multicaulisin CAS No. 286461-76-5](/img/structure/B591389.png)
Multicaulisin
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Overview
Description
Multicaulisin is a new Diels-Alder type adduct derived from Morus multicaulis roots . It has potent effects against Staphylococcus aureus (MRSA) isolates and is an antibacterial agent with potential for MRSA infections research .
Synthesis Analysis
While there isn’t specific information available on the synthesis of Multicaulisin, it’s known that it’s a Diels-Alder type adduct . The Diels-Alder reaction is a well-known method in organic chemistry for creating rings in molecules, which might be involved in the synthesis of Multicaulisin .Molecular Structure Analysis
The molecular formula of Multicaulisin is C40H36O11 . The molecular weight is 692.71 . The structure of Multicaulisin includes several aromatic rings and multiple hydroxyl groups .Scientific Research Applications
Norditerpenoids and Diterpenoids in Salvia Multicaulis
A study on Salvia multicaulis, a plant associated with Multicaulisin, isolated several compounds with significant antituberculous activity. These compounds, including norditerpenoids and diterpenoids, showed potential against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Ulubelen, Topçu, & Johansson, 1997).
Antimicrobial and Antioxidative Properties
Research on the essential oils and methanol extracts of Salvia multicaulis revealed antimicrobial and antioxidative properties. These findings suggest their potential use as antimicrobial and antioxidative agents in various fields, including the food industry (Tepe et al., 2004).
Analgesic and Anti-Inflammatory Effects
A study on Salvia multicaulis hydroalcoholic extract investigated its analgesic and anti-inflammatory effects on male rats. The findings indicated that the extract has notable analgesic properties, which could have implications for pain management and anti-inflammatory treatments (Abdolmaleki, Fereidoni, Moghadam, & Asgari, 2015).
Antioxidant and Antimicrobial Activity Study
In another study, Salvia multicaulis was evaluated for its antioxidant and antimicrobial activities. The research suggested that this plant could serve as a natural resource for antioxidant and antimicrobial applications, which is crucial in various medical and industrial applications (Pehlivan & Sevindik, 2018).
Wound Healing and Phytochemical Effects
Salvia multicaulis was also studied for its wound healing effects and phytochemical composition. The findings highlighted its potential as a natural agent for wound healing, emphasizing the importance of its high phenolic content (Salimikia et al., 2016).
Antiamnesic Activity
An evaluation of Salvia multicaulis essential oil on scopolamine-induced amnesia in rats suggested potential antiamnesic activity. This study opens possibilities for the use of Salvia multicaulis in cognitive-enhancing and neuroprotective therapies (Bagci et al., 2019).
Safety and Hazards
properties
IUPAC Name |
6-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3/t27-,28-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBDNXPVYAEOSW-IKXMMLORSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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